molecular formula C8H7Cl2NO B2647402 1-(3,4-Dichlorophenyl)ethan-1-one oxime CAS No. 71516-68-2

1-(3,4-Dichlorophenyl)ethan-1-one oxime

Cat. No.: B2647402
CAS No.: 71516-68-2
M. Wt: 204.05
InChI Key: LMETXBMWXOYVAN-VZUCSPMQSA-N
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Description

1-(3,4-Dichlorophenyl)ethan-1-one oxime is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . The IUPAC name for this compound is (1Z)-1-(3,4-dichlorophenyl)ethanone oxime .

Scientific Research Applications

Oxime Conversion and Synthesis Techniques

Research highlights the application of oximes in synthetic chemistry, particularly in the conversion of oximes to their corresponding carbonyl compounds. A notable method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) under microwave irradiation for the chemoselective cleavage of oximes, including those related to 1-(3,4-Dichlorophenyl)ethan-1-one oxime, resulting in efficient production of carbonyl compounds (Khazaei & Manesh, 2005). This process is beneficial for synthesizing various chemicals without excessive by-products.

Chemical Reactions and Syntheses

Another significant application involves the reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride (S4N4), leading to the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles (Yoon, Cho, & Kim, 1998). This reaction showcases the utility of oximes in constructing heterocyclic compounds with potential applications in materials science and pharmaceuticals.

Photolytic and Catalytic Studies

Research into the photolytic and catalytic behaviors of oxime compounds provides insights into their reactivity and potential for novel chemical transformations. Studies on the photosensitized reactions of oxime ethers reveal intricate mechanistic details, highlighting the generation of radical cations and subsequent reactions that could be harnessed for synthetic applications (de Lijser & Tsai, 2004).

Advanced Oxidation Processes

Oximes play a role in environmental chemistry through their involvement in advanced oxidation processes. The Cr(III)/Cr(VI) redox cycle, for instance, demonstrates the potential for oximes in the oxidative degradation of aqueous organic pollutants, offering a method for water purification and treatment of industrial waste (Bokare & Choi, 2011).

Molecular Structure Analysis

The study of oxime structures, including those related to this compound, contributes to the understanding of their molecular geometry and hydrogen bonding patterns. This knowledge is crucial for designing new compounds with desired physical and chemical properties (Low et al., 2010).

Properties

IUPAC Name

(NE)-N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(11-12)6-2-3-7(9)8(10)4-6/h2-4,12H,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMETXBMWXOYVAN-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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